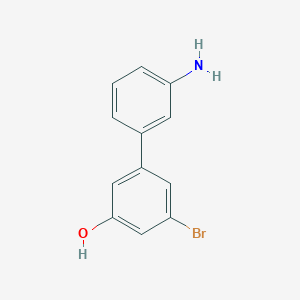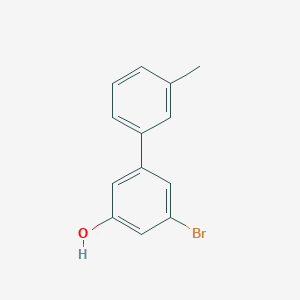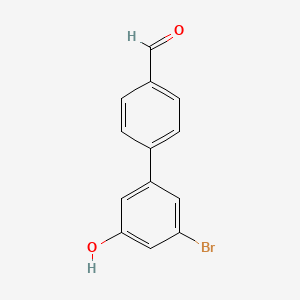
3-Bromo-5-(4-fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-fluorophenyl)phenol (3-Br-5-FPP) is a phenolic compound with a wide range of applications in scientific research, laboratory experiments, and biochemical and physiological studies. It is a versatile, fluorinated phenol that is used as a building block in organic synthesis and as a model compound for studying the properties of other aromatic compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-fluorophenyl)phenol, 95% is used in a variety of scientific research applications. It has been used as a model compound for studying the properties of other aromatic compounds. It has also been used as a precursor in the synthesis of other aromatic compounds, such as 2-bromo-4-fluorophenol and 4-bromo-2-fluorophenol. It has been used as a reagent in the synthesis of biologically active compounds, such as 2-chloro-4-fluorophenol and 2-bromo-4-fluorophenol.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4-fluorophenyl)phenol, 95% is not fully understood. However, it is believed that the bromine atom in the molecule acts as a Lewis acid and reacts with the electron-rich aromatic ring of the 4-fluorophenyl group. This results in the formation of a cationic species, which is then stabilized by hydrogen bonding and other intermolecular interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-fluorophenyl)phenol, 95% are not fully understood. However, it is believed that it has the potential to interact with a number of biochemical and physiological processes. For example, it has been suggested that it may interact with cytochrome P450 enzymes and other metabolic enzymes, which could result in changes in the metabolism of certain drugs. It has also been suggested that it may interact with certain receptors, resulting in changes in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-5-(4-fluorophenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be purified by recrystallization. It is also a versatile reagent that can be used in a variety of reactions. However, it is important to note that 3-Bromo-5-(4-fluorophenyl)phenol, 95% is a hazardous compound and should be handled with caution. It should also be stored in a cool, dry place and kept away from sources of ignition.
Direcciones Futuras
There are a number of potential future directions for 3-Bromo-5-(4-fluorophenyl)phenol, 95%. These include further research into its biochemical and physiological effects, as well as its potential interactions with cytochrome P450 enzymes and other metabolic enzymes. Additionally, further research could be conducted into the use of 3-Bromo-5-(4-fluorophenyl)phenol, 95% as a model compound for studying the properties of other aromatic compounds. Finally, further research could be conducted into the use of 3-Bromo-5-(4-fluorophenyl)phenol, 95% as a reagent in the synthesis of biologically active compounds.
Métodos De Síntesis
3-Bromo-5-(4-fluorophenyl)phenol, 95% is typically synthesized through the condensation of 4-fluorobenzaldehyde, bromide ion, and hydroxide ion in the presence of an acid catalyst. The reaction takes place at a temperature of around 100°C and produces a white solid product. The reaction can also be carried out in a solvent such as methanol or dichloromethane. The product can be purified by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
3-bromo-5-(4-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFMZUAPKJYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686358 |
Source


|
| Record name | 5-Bromo-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-89-3 |
Source


|
| Record name | 5-Bromo-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)
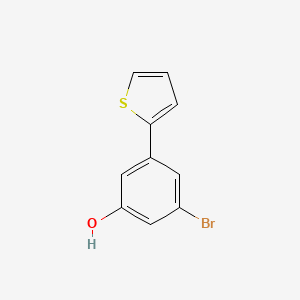
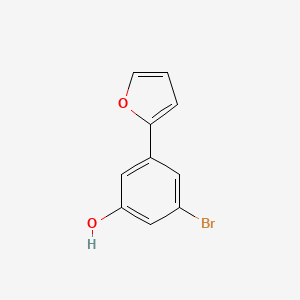
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)
